REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5]1[C:10](Cl)=[CH:9][C:8](Cl)=[N:7][C:6]=1[CH3:13])C.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[CH3:1][O:3][C:4](=[O:14])[C:5]1[C:10]([O:16][CH3:15])=[CH:9][C:8]([O:19][CH3:18])=[N:7][C:6]=1[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=C(C=C1Cl)Cl)C)=O
|
Name
|
sodium methoxide
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding HOAc (50 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, hexanes/EtOAc=6:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(N=C(C=C1OC)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |